2-(4-Ethoxybenzoyl)-1-benzofuran-3-amine
Description
2-(4-Ethoxybenzoyl)-1-benzofuran-3-amine is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an ethoxybenzoyl group attached to a benzofuran ring, which is further substituted with an amine group
Properties
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-20-12-9-7-11(8-10-12)16(19)17-15(18)13-5-3-4-6-14(13)21-17/h3-10H,2,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVBNNBZVVVPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxybenzoyl)-1-benzofuran-3-amine typically involves the reaction of 4-ethoxybenzoyl chloride with 1-benzofuran-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and minimize impurities. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxybenzoyl)-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-Ethoxybenzoyl)-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: Similar in structure but with a methoxy group instead of an ethoxy group.
2-(4-Ethoxybenzoyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an amine group
Uniqueness
2-(4-Ethoxybenzoyl)-1-benzofuran-3-amine is unique due to the presence of both an ethoxybenzoyl group and a benzofuran ring with an amine substitution. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-(4-Ethoxybenzoyl)-1-benzofuran-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a benzofuran moiety linked to an ethoxybenzoyl group. The compound's CAS number is 889997-24-4, and it exhibits various chemical properties that facilitate its biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reactions : Utilizing appropriate reagents to form the amine bond.
- Purification Techniques : Such as recrystallization or chromatography to obtain pure compounds for biological testing.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells by:
- Inhibiting Cell Proliferation : Compounds similar to this compound have been reported to inhibit the growth of various carcinoma cell lines.
- Modulating Signaling Pathways : These compounds may interfere with pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Antiangiogenic Effects
The compound has demonstrated potential antiangiogenic properties, which are critical in cancer therapy. It has been observed to:
- Inhibit Vascular Endothelial Growth Factor (VEGF) : Reduction in VEGF secretion leads to decreased blood vessel formation, a vital aspect of tumor growth.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes that play roles in cancer progression.
- Receptor Modulation : Binding to receptors involved in cellular signaling pathways.
Case Studies
Several case studies highlight the efficacy of benzofuran derivatives in clinical settings:
-
Study on Antitumor Activity :
- Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : Treatment with this compound resulted in a significant decrease in cell viability (IC50 = 20 µM).
-
Study on Antiangiogenesis :
- Objective : Assess the impact on angiogenesis in vivo.
- Findings : The compound reduced tumor vascularization in murine models, supporting its role as an antiangiogenic agent.
Data Table
| Biological Activity | Method of Assessment | Result |
|---|---|---|
| Antitumor | MTT Assay | IC50 = 20 µM (MCF-7 cells) |
| Antiangiogenic | In vivo Tumor Model | Reduced vascularization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
